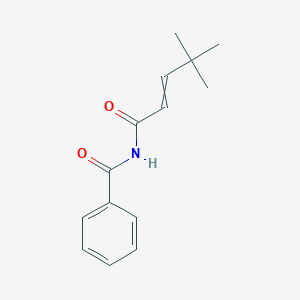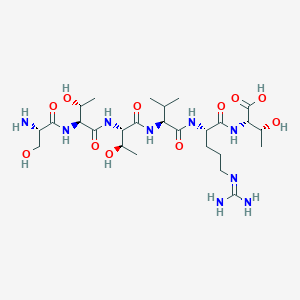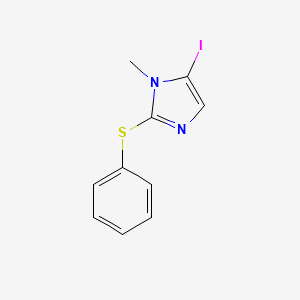
Ethyl 3-(4-bromophenyl)-3-phenylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-bromophenyl)-3-phenylprop-2-enoate is an organic compound with the molecular formula C17H15BrO2 It is a derivative of cinnamic acid, where the ethyl ester group is attached to the carboxyl group, and the phenyl ring is substituted with a bromine atom at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromophenyl)-3-phenylprop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl acetoacetate and 4-bromobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction mixture is refluxed in ethanol, and the product is obtained after purification through recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the industrial process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(4-bromophenyl)-3-phenylprop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The double bond in the compound can be reduced to form the corresponding saturated ester using hydrogenation catalysts like palladium on carbon.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst under mild pressure.
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Major Products Formed
Substitution: Formation of substituted phenylprop-2-enoates.
Reduction: Formation of ethyl 3-(4-bromophenyl)-3-phenylpropanoate.
Oxidation: Formation of 3-(4-bromophenyl)-3-phenylpropanoic acid.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-bromophenyl)-3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-bromophenyl)-3-phenylprop-2-enoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and the conjugated double bond system can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Ethyl 3-(4-bromophenyl)-3-phenylprop-2-enoate can be compared with other similar compounds, such as:
Ethyl cinnamate: Lacks the bromine substitution, leading to different reactivity and biological activity.
Ethyl 3-(4-chlorophenyl)-3-phenylprop-2-enoate: Contains a chlorine atom instead of bromine, which can affect its chemical and biological properties.
Ethyl 3-(4-fluorophenyl)-3-phenylprop-2-enoate:
The uniqueness of this compound lies in the presence of the bromine atom, which can significantly influence its chemical behavior and interactions with biological targets.
Propiedades
Número CAS |
183593-80-8 |
|---|---|
Fórmula molecular |
C17H15BrO2 |
Peso molecular |
331.2 g/mol |
Nombre IUPAC |
ethyl 3-(4-bromophenyl)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H15BrO2/c1-2-20-17(19)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h3-12H,2H2,1H3 |
Clave InChI |
AFSCKQRWWSLJRZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(C1=CC=CC=C1)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Hexanamide, 6-[[[(3-chlorophenyl)amino]carbonyl]amino]-N-hydroxy-](/img/structure/B14256662.png)

![3-[4-(2-Oxoethoxy)phenoxy]benzoic acid](/img/structure/B14256673.png)

![2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-6-butyl-1,3-benzoxazole](/img/structure/B14256705.png)

![Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14256722.png)



![N~1~-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide](/img/structure/B14256738.png)

![11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid](/img/structure/B14256757.png)
